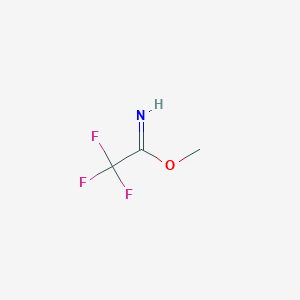

Methyl 2,2,2-trifluoroethanimidate

Descripción general

Descripción

Synthesis Analysis

This compound is commonly used as a reagent in organic synthesis, and as a building block for the creation of more complex molecules. It is also used as a solvent for particular types of reactions.Molecular Structure Analysis

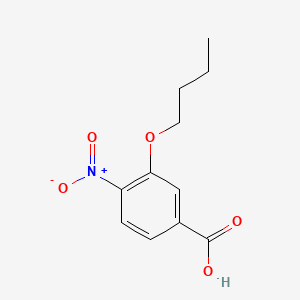

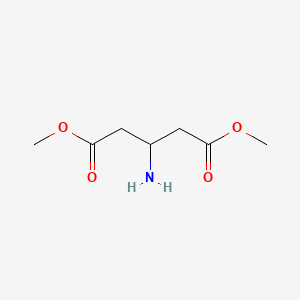

The molecular formula of Methyl 2,2,2-trifluoroethanimidate is CH2(CF3)N(CH3)O. The average mass is 112.031 Da and the monoisotopic mass is 112.001572 Da .Physical And Chemical Properties Analysis

Methyl 2,2,2-trifluoroethanimidate has a boiling point of 48-49°C and a density of 1.39 g/cm3 at room temperature. It is soluble in water, ethanol, and ether.Aplicaciones Científicas De Investigación

Methyl 2,2,2-trifluoroethanimidate: A Comprehensive Analysis

Introduction: Methyl 2,2,2-trifluoroethanimidate is a fluorinated organic compound with a molecular weight of 127.07 g/mol and is identified by the CAS number 815-07-6. It is used in various fields of research and industry due to its unique blend of reactivity and selectivity.

Physical and Chemical Properties: This compound’s physical and chemical properties make it suitable for a range of applications. Its boiling point, melting point, and vapor pressure are key factors in its utility in different research scenarios .

Analytical Methods: Various analytical methods such as Fourier Transform Infrared Spectroscopy (FTIR), 1H NMR, and 19F NMR are employed to characterize the chemical structure of compounds involving Methyl 2,2,2-trifluoroethanimidate .

Biological Properties: While specific biological properties were not detailed in the search results, the compound’s fluorinated nature suggests potential applications in medicinal chemistry and drug design.

Toxicity and Safety: The toxicity and safety profile of Methyl 2,2,2-trifluoroethanimidate is an important consideration in its handling during scientific experiments. However, specific data on this aspect was not found in the search results.

Applications in Research: The compound’s unique properties lend it to various applications in scientific research. One such application mentioned is an asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines with 2-nitroindoles or 2-nitrobenzofurans presented by the Wang group in 2021 .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

While Methyl 2,2,2-trifluoroethanimidate is used in various fields of research and industry, the specific future directions for this compound are not detailed in the available resources.

Relevant Papers One relevant paper discusses the effect of a similar compound, methyl (2,2,2-trifluoroetyl) carbonate (FEMC), on the active material and cycle performance of a commercial 21700-type battery . The paper found that due to the low conductivity of FEMC, the polarization and internal resistance of the battery increased, leading to the increase of constant voltage charging time, cracking of the cathode material, and reduction of the cycle performance .

Propiedades

IUPAC Name |

methyl 2,2,2-trifluoroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO/c1-8-2(7)3(4,5)6/h7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUXCQSSEVTROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292451 | |

| Record name | methyl 2,2,2-trifluoroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

815-07-6 | |

| Record name | Methyl 2,2,2-trifluoroethanimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 82749 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,2,2-trifluoroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2,2-trifluoroethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)